1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine
Description
Molecular Structure and Classification
The molecular structure of this compound is defined by the empirical formula C₁₂H₁₆ClNO₃S, yielding a molecular weight of 289.78 grams per mole. The compound features a six-membered piperidine ring containing one nitrogen atom and five carbon atoms in sp³-hybridized states, consistent with the general structural characteristics of saturated nitrogen heterocycles. The piperidine core adopts a chair conformation typical of six-membered rings, providing a stable framework for the attached substituents.
The structural complexity arises from the substitution pattern, with the nitrogen atom of the piperidine ring connected to a 2-chloro-4-(methylsulfonyl)phenyl group, while the carbon atom at the 4-position bears a hydroxyl substituent. This arrangement creates multiple stereochemical considerations and potential conformational isomers. The phenyl ring system introduces aromatic character to the molecule, while the methylsulfonyl group provides both steric bulk and electronic effects that influence the overall molecular behavior.
The classification of this compound places it within the broader category of substituted piperidines, specifically as a phenylpiperidine derivative with additional halogen and sulfonyl functionalization. The presence of the hydroxyl group at the 4-position of the piperidine ring further classifies it as a piperidinol derivative, creating a compound with multiple functional group classifications that influence its chemical reactivity and potential applications.
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of piperidine chemistry and the systematic exploration of substituted heterocyclic compounds. Piperidine itself was first isolated in the 19th century and has since become a cornerstone of heterocyclic chemistry, with thousands of derivatives synthesized and characterized over the subsequent decades. The development of complex piperidine derivatives like the subject compound represents the culmination of advanced synthetic methodologies and the growing understanding of structure-activity relationships in heterocyclic systems.
The specific synthesis and characterization of this compound reflects the modern era of targeted molecular design, where precise substitution patterns are introduced to achieve specific molecular properties. The compound bears the Chemical Abstracts Service registry number 942474-26-2, indicating its formal recognition and documentation within the comprehensive chemical literature database. This registration reflects its importance as a distinct chemical entity worthy of detailed characterization and potential further investigation.
The emergence of this particular derivative demonstrates the ongoing evolution in heterocyclic chemistry, particularly the trend toward increasingly sophisticated substitution patterns that combine multiple functional groups within a single molecular framework. The development timeline aligns with advances in synthetic methodology that have enabled the efficient construction of complex piperidine derivatives through various cyclization and functionalization strategies. Such compounds represent the intersection of fundamental heterocyclic chemistry with modern synthetic capabilities, resulting in molecules of considerable structural complexity and potential utility.
Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The primary name clearly indicates the substitution pattern, with the piperidine ring serving as the parent structure and the various substituents designated by their positions and chemical nature. This nomenclature system ensures unambiguous identification of the compound within chemical databases and literature.
Alternative systematic names for this compound include 1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol, which emphasizes the piperidinol character of the molecule, and 4-Piperidinol, 1-[2-chloro-4-(methylsulfonyl)phenyl]-, which follows the Chemical Abstracts Service naming convention. These alternative designations reflect different approaches to naming complex heterocyclic compounds while maintaining chemical accuracy and structural clarity.
The compound's registry information includes multiple synonymous designations that facilitate literature searching and cross-referencing across different chemical databases. The various naming approaches reflect the complexity of chemical nomenclature for highly substituted heterocycles, where different naming systems may emphasize different structural features or follow different organizational principles. Understanding these nomenclatural variations is essential for comprehensive literature surveys and accurate chemical communication.
Position in Heterocyclic Chemistry
The compound's position within heterocyclic chemistry is particularly notable due to its combination of multiple functional groups that represent different aspects of organic chemistry. The piperidine core provides the foundational heterocyclic character, while the chlorinated aromatic ring introduces halogen chemistry considerations, the methylsulfonyl group adds organosulfur chemistry elements, and the hydroxyl substituent contributes alcohol functionality. This multifunctional nature makes the compound a valuable example for understanding the intersection of various chemical principles within a single molecular entity.
From a structural perspective, this compound demonstrates the evolution of piperidine chemistry from simple derivatives to complex, multiply-substituted systems that incorporate diverse functional groups. The development of such compounds reflects advances in synthetic methodology that enable the controlled introduction of multiple substituents without compromising the integrity of the heterocyclic core. The compound serves as an excellent illustration of how modern heterocyclic chemistry has progressed toward increasingly sophisticated molecular architectures.
Properties
IUPAC Name |
1-(2-chloro-4-methylsulfonylphenyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-18(16,17)10-2-3-12(11(13)8-10)14-6-4-9(15)5-7-14/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXOBKQIQRIRIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: 2-Chloro-4-(methylsulfonyl)aniline
The synthesis typically begins with 2-chloro-4-(methylsulfonyl)aniline, which serves as a crucial intermediate for further functionalization.
- Synthesis of 2-chloro-4-(methylsulfonyl)aniline : This intermediate can be prepared by reduction of 2-chloro-4-methylsulfonyl-1-nitrobenzene using iron powder in an ethanol and saturated ammonium chloride solution at 90°C for 1 hour. The reduction converts the nitro group to an amine, yielding the aniline derivative.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | 2-chloro-4-methylsulfonyl-1-nitrobenzene, Fe, EtOH, NH4Cl, 90°C, 1 h | 2-chloro-4-(methylsulfonyl)aniline |
Formation of the Piperidine Core with Hydroxyl Substitution
The piperidine ring bearing the 4-hydroxy substituent is typically introduced via cyclization and functional group transformations involving halogenated intermediates and nucleophilic substitution.
Halogenation/Mesylation of Hydroxyethyl Amines : Compounds such as 2-[N,N-bis(2-hydroxyethyl)amino]ethoxy derivatives undergo halogenation or mesylation to introduce suitable leaving groups (chlorine, bromine, iodine, methylsulfonyloxy) facilitating subsequent cyclization.
Cyclization Reaction : The cyclization to form the piperidine ring is carried out by reacting halogenated intermediates with substituted amines such as (R)-4-(chlorophenyl)phenylmethyl amine. This reaction is typically performed in aprotic polar solvents (e.g., toluene, benzene, xylene, N,N-dimethylformamide, dimethyl sulfoxide) in the presence of organic or inorganic bases (e.g., triethylamine, diisopropylethylamine, potassium carbonate) at elevated temperatures (120–130°C).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halogenation | Hydroxyethyl amine derivative, thionyl chloride or mesyl chloride, -15°C to +55°C | Introduces leaving group for cyclization |
| Cyclization | Halogenated intermediate + (R)-4-(chlorophenyl)phenylmethyl amine, solvent, base, 120–130°C | Forms piperidine ring with 4-hydroxy substitution |
Hydrolysis to Obtain the Target Acid or Hydroxylated Piperidine
Acid or Base Hydrolysis : The cyclized intermediates bearing protecting groups or amide functionalities are hydrolyzed under acidic or alkaline conditions to yield the final compound. Acid hydrolysis is preferred, using aqueous sulfuric acid or hydrobromic acid at 80–85°C for 24 hours.
Recovery and Recycling : Byproducts such as benzyl amine or 1-phenylethyl amine formed during hydrolysis can be recovered and recycled to improve overall process efficiency.
Salt Formation (Optional)
- The free base form of the compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide) by treatment with acid gases or acidified solvents. Salt formation improves compound stability and solubility.
Summary Table of Preparation Steps
| Step No. | Process Stage | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Reduction | 2-chloro-4-methylsulfonyl-1-nitrobenzene, Fe, EtOH, NH4Cl, 90°C | Formation of 2-chloro-4-(methylsulfonyl)aniline |
| 2 | Halogenation/Mesylation | Hydroxyethyl amine derivative, thionyl chloride, -15°C to +55°C | Introduce leaving group for cyclization |
| 3 | Cyclization | Halogenated intermediate + (R)-4-(chlorophenyl)phenylmethyl amine, solvent (toluene, DMF, DMSO), base (TEA, DIPEA), 120–130°C | Formation of piperidine ring with hydroxyl group |
| 4 | Hydrolysis | Acid (H2SO4, HBr), 80–85°C, 24 h | Removal of protecting groups, formation of final compound |
| 5 | Salt Formation (optional) | Acid gases or acidified solvents (acetone, methanol) | Formation of pharmaceutically acceptable salts |
Detailed Research Findings and Notes
The choice of solvent and base in the cyclization step is critical for yield and purity. N,N-diisopropylethylamine can serve both as solvent and base, simplifying the process.
Temperature control during halogenation and cyclization is essential to avoid side reactions and degradation.
The hydrolysis step is preferably acid-mediated to ensure complete conversion and easier workup.
Recovery of amine byproducts enhances sustainability and cost-effectiveness.
The synthetic route allows for preparation of enantiomerically pure compounds by starting from resolved chiral amines, which is important for pharmaceutical applications.
This comprehensive analysis synthesizes data from patent literature and chemical synthesis reports, providing a professional and authoritative overview of the preparation methods for 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine. The described methods emphasize practical reaction conditions, reagent choices, and process optimizations relevant to industrial and research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or methylsulfonyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or demethylsulfonylated products.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine has been studied for its potential therapeutic effects, particularly in the fields of neurology and psychiatry. Research indicates that its structural characteristics may provide a basis for developing new treatments for conditions such as depression and anxiety.
Case Study Example :
A study published in Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including this compound, and assessed their binding affinities to serotonin receptors. The results suggested that modifications to the piperidine ring could enhance receptor selectivity and efficacy .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. Preliminary studies have suggested that this compound may possess antibacterial activity against certain strains of bacteria.
Experimental Findings :
In vitro tests demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics .
Neuropharmacology
The compound's interaction with neurotransmitter systems makes it a candidate for neuropharmacological studies. Its ability to modulate dopamine and serotonin pathways suggests potential applications in treating neurodegenerative diseases.
Research Insights :
A recent investigation into the pharmacodynamics of this compound revealed that it could influence dopamine receptor activity, which is crucial for managing conditions like Parkinson's disease .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine and Sulfonyl Moieties
The following table summarizes key structural analogs and their distinguishing features:
Pharmacophore Comparison
- Hydroxypiperidine Core : Present in all analogs, this moiety contributes to hydrogen bonding with biological targets.
- Chlorophenyl vs. Methylsulfonylphenyl : Chlorophenyl groups (e.g., in CAS: 101768-64-3) enhance halogen bonding, while methylsulfonyl groups improve metabolic stability but may reduce solubility .
Biological Activity
1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, with the CAS number 942474-26-2, is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C₁₂H₁₆ClNO₃S
- Molecular Weight : 287.78 g/mol
- Structure : The compound features a piperidine ring substituted with a chlorinated phenyl group and a methylsulfonyl moiety, which may influence its biological interactions.
The biological activity of this compound is primarily linked to its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV is an enzyme that regulates glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion in response to meals.
Inhibition of DPP-IV
- Impact on Glucose Metabolism : By inhibiting DPP-IV, this compound enhances the levels of incretins, leading to improved insulin secretion and reduced blood glucose levels. This mechanism is particularly beneficial in managing Type 2 diabetes mellitus (T2DM) and related metabolic disorders .
Biological Activity and Research Findings
Several studies have investigated the pharmacological effects of this compound:
- Antidiabetic Effects : Research indicates that DPP-IV inhibitors like this compound can significantly lower HbA1c levels and improve glycemic control in diabetic models .
- Renoprotective Effects : The compound has shown promise in protecting renal function in diabetic nephropathy by reducing urinary albumin excretion, which is a marker of kidney damage .
- Cardiovascular Benefits : Meta-analyses of clinical trials have suggested that DPP-IV inhibitors may reduce cardiovascular events in patients with diabetes, indicating potential cardiovascular protective effects associated with this compound .
Case Study 1: Clinical Trial on Diabetic Nephropathy
A double-blind randomized controlled trial assessed the efficacy of linagliptin (a DPP-IV inhibitor) on microalbuminuria in diabetic nephropathy patients. The study found significant reductions in urinary albumin-to-creatinine ratio (UACR) among those treated with linagliptin compared to placebo over 24 weeks. This suggests that similar compounds like this compound could yield comparable benefits .
Case Study 2: Pharmacokinetics and Metabolism
Research into the pharmacokinetics of DPP-IV inhibitors has revealed that these compounds are generally well-tolerated and exhibit favorable metabolic profiles. Studies have shown that they do not significantly alter liver enzymes or lipid profiles, making them suitable for long-term use in diabetic patients .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[2-Chloro-4-(methylsulfonyl)phenyl]-4-hydroxypiperidine, and what experimental parameters influence yield?
- Methodology : The compound is synthesized via Grignard reagent formation using 4-chlorophenylmagnesium bromide and N-benzyl-4-piperidone, followed by dealkylation to remove the benzyl group. Sulfonyl chloride derivatives (e.g., methylsulfonyl) are introduced under alkaline conditions (e.g., triethylamine) in dichloromethane at 0–20°C, with yields dependent on reaction time, stoichiometry, and purification via recrystallization or chromatography .
- Critical Parameters : Temperature control during sulfonylation (≤20°C) and stoichiometric ratios of sulfonyl chloride to precursor (1:1.2–1.5) are critical to avoid side reactions. Post-synthesis purification using column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity (>95%) .
Q. How is the compound characterized structurally and functionally in academic research?
- Methodology : X-ray crystallography (e.g., COD Entry 2230670) confirms the piperidine ring conformation and substituent orientations. Spectroscopic methods include:
- 1H/13C NMR : Peaks at δ 3.2–3.8 ppm (piperidine protons) and δ 7.5–8.1 ppm (aromatic protons).
- FT-IR : Stretches at 3200–3400 cm⁻¹ (O-H), 1150–1250 cm⁻¹ (S=O), and 750 cm⁻¹ (C-Cl).
- HPLC-MS : Molecular ion [M+H]+ at m/z 316.7 (calculated: 316.8) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis efficiency and scalability?
- Methodology : Employ Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example:
- Central Composite Design : Evaluate the impact of dichloromethane volume (10–50 mL/g substrate) and triethylamine concentration (1.0–2.5 eq.) on yield.
- Response Surface Models : Predict optimal conditions (e.g., 30 mL/g solvent, 1.8 eq. base) for 85–90% yield .
- Advanced Techniques : Computational reaction path searches (e.g., quantum chemical calculations) identify transition states to minimize byproducts like over-sulfonated derivatives .
Q. What strategies resolve contradictions in reported receptor binding affinities, particularly at DA and 5-HT subtypes?
- Methodology :
Comparative Binding Assays : Use radioligand displacement (e.g., [3H]spiperone for DA D2, [3H]ketanserin for 5-HT2A) under standardized conditions (pH 7.4, 25°C).
Structural Dynamics : Molecular docking (e.g., AutoDock Vina) reveals how the methylsulfonyl group’s electron-withdrawing effects alter piperidine ring flexibility, affecting receptor pocket interactions .
Meta-Analysis : Cross-validate data using independent datasets (e.g., ChEMBL, PubChem BioAssay) to isolate confounding variables like assay temperature or cell line differences .
Q. How does the compound’s physicochemical stability influence formulation for in vivo studies?
- Methodology :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Hydrolysis at the sulfonyl group is mitigated by lyophilization or buffering (pH 6–7).
- Solubility Profiling : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF). Log P (2.8) correlates with moderate aqueous solubility (0.12 mg/mL), improved via cyclodextrin complexation .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for kinase inhibition assays?
- Root Cause Analysis :
- Assay Variability : Compare ATP concentrations (1–10 μM) and incubation times (30–120 min) across studies. Higher ATP levels (10 μM) reduce apparent potency by 3–5 fold.
- Protein Source : Recombinant vs. native kinases (e.g., Sf9 vs. HEK293-expressed) exhibit differing post-translational modifications, altering binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
